molecular formula C12H10N6O B045182 4-Desamine-4-hydroxy triamterene CAS No. 19375-89-4

4-Desamine-4-hydroxy triamterene

Cat. No. B045182
CAS RN: 19375-89-4
M. Wt: 254.25 g/mol
InChI Key: UDZYJMZMGMKNJZ-UHFFFAOYSA-N
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Description

4-Desamine-4-hydroxy triamterene represents a derivative of triamterene, which is known for its diuretic effect. Unlike triamterene, specific derivatives like 4-desamine-4-hydroxy triamterene may exhibit unique pharmacodynamics, including alterations in urine volume and electrolyte excretion without the typical kaliuretic effects of triamterene. The investigation into derivatives with a basic side chain and an additional hydroxyl group in their side chain, namely hydroxy bases, has shown these compounds enhance urine volume and sodium excretion with a stronger antikaliuretic effect compared to unhydroxylated derivatives (Priewer, Spahn, & Mutschler, 1986).

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including condensation and polymerization processes. For example, Schiff bases of melamine synthesized via condensation reactions introduce hydrophilic groups, which are significant for aqueous solubility and compatibility (Kaya & Yildirim, 2009). This methodology may provide insights into synthesizing 4-desamine-4-hydroxy triamterene by incorporating hydroxy groups into the molecule, enhancing its chemical and physical properties.

Molecular Structure Analysis

Investigations into the molecular structure of compounds closely related to 4-desamine-4-hydroxy triamterene, such as melamine derivatives, have shown that the presence of hydroxyl groups and other substituents significantly affects the compound's stability, reactivity, and ability to form supramolecular assemblies. Studies on melamine and α-hydroxycarboxylic acids have highlighted the importance of hydrogen bonding patterns and their physicochemical consequences (Castiñeiras et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of triazine-based polymers, including those derived from triamterene, is complex, influenced by their solubility in organic solvents and their ability to undergo reactions such as matrix-assisted laser desorption/ionization (MALDI-MS) (Braun, Ghahary, & Pasch, 1996). Such studies provide a foundation for understanding the chemical behavior of 4-desamine-4-hydroxy triamterene in biological and pharmaceutical contexts.

Physical Properties Analysis

The physical properties of compounds similar to 4-desamine-4-hydroxy triamterene, such as thermal stability and electrical conductivity, have been explored through the synthesis and characterization of graft copolymers of melamine. These studies reveal that the introduction of hydroxyphenyl groups into the molecular structure can enhance the material's thermal stability and electrical conductivity, indicating potential avenues for the application of 4-desamine-4-hydroxy triamterene in various fields (I. Kaya & M. Yildirim, 2009).

Chemical Properties Analysis

The chemical properties of 4-desamine-4-hydroxy triamterene can be inferred from studies on related compounds, such as the synthesis and characterization of novel Schiff bases of melamine. These studies highlight the role of hydroxyl groups and other substituents in affecting the compound's solubility, reactivity, and interaction with biological molecules (Kaya & Yildirim, 2009).

Scientific Research Applications

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities

    • Application : The study describes the synthesis and biological activities of 4-hydroxy-3-methoxy-2-propene derivatives . These novel chalcone derivatives were prepared by acid catalysed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde .
    • Methods : The compounds were synthesized using an acid-catalyzed one-step condensation reaction .
    • Results : All compounds showed good effects for 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging, LPS-induced NO generation, and anti-neurotoxicity .
  • Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines

    • Application : The study reports the synthesis, structural characterization, and pharmacological activity of several quaternary tryptammonium analogues of 4-HO-TMT and 4-AcO-TMT .
    • Methods : Compounds were synthesized using established methods, and structures were characterized by single-crystal X-ray diffraction .
    • Results : None of the compounds exhibited measurable affinity for the serotonin 2A receptor (5-HT 2A), but several analogues had low micromolar affinity (K i) for the serotonin 1D receptor (5-HT 1D) and serotonin 2B receptor (5-HT 2B), where they appeared to be weak partial agonists with low micromolar potencies .
  • The Delivery of Triamterene by Cucurbit[7]uril

    • Application : The study is designed to evaluate a CB [7]-based pharmaceutical formulation to improve solubility and bioavailability of triamterene .
    • Methods : Two polymorphs of triamterene@CB [7] were obtained, and their crystal structures were determined by single crystal X-ray diffraction .
    • Results : The study does not provide specific results or outcomes .
  • Triamterene - A Potassium-Sparing Diuretic

    • Application : Triamterene, traded under names such as Dyrenium and Dytac, is a potassium-sparing diuretic often used in combination with thiazide diuretics for the treatment of high blood pressure or swelling .
    • Methods : Triamterene is administered orally .
    • Results : The drug has been effective in treating high blood pressure and reducing swelling .
  • The Molecular Diversity Scope of 4-Hydroxycoumarin

    • Application : The study provides an overview on the recent applications of 4-hydroxycoumarin in multicomponent reactions for the synthesis of various heterocyclic compounds .
    • Methods : Various synthetic approaches and multicomponent reactions were used to synthesize different types of heterocyclic compounds .
    • Results : 4-Hydroxycoumarin-based compounds have shown a broad spectrum of pharmacological and physiological activities .
  • Synthesis and Pharmacological Activity of Quaternary Tryptammonium Analogues

    • Application : The study reports the synthesis, structural characterization, and pharmacological activity of several quaternary tryptammonium analogues .
    • Methods : Compounds were synthesized using established methods, and structures were characterized by single-crystal X-ray diffraction .
    • Results : The study does not provide specific results or outcomes .
  • The Preparation of (4 H)-Imidazol-4-Ones and Their Application in the Total Synthesis of Natural Products

    • Application : The study provides an overview on the recent applications of (4 H)-imidazol-4-ones in multicomponent reactions for the synthesis of various heterocyclic compounds .
    • Methods : Various synthetic approaches and multicomponent reactions were used to synthesize different types of heterocyclic compounds .
    • Results : (4 H)-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
  • Application of (4+3) Cycloaddition Strategies in the Synthesis of Natural Products

    • Application : The study summarizes some of the more recent applications, including formal (4+3) cycloadditions, in the synthesis of natural products .
    • Methods : Various synthetic approaches and multicomponent reactions were used to synthesize different types of heterocyclic compounds .
    • Results : Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .

Future Directions

While specific future directions for 4-Desamine-4-hydroxy triamterene are not available, there is ongoing research into the green synthesis of related compounds from biomass-derived sources . This suggests a potential future direction for the sustainable production of similar compounds.

properties

IUPAC Name

2,7-diamino-6-phenyl-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O/c13-9-7(6-4-2-1-3-5-6)15-8-10(16-9)17-12(14)18-11(8)19/h1-5H,(H5,13,14,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZYJMZMGMKNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C2N)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172990
Record name 4-Desamine-4-hydroxy triamterene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Desamine-4-hydroxy triamterene

CAS RN

19375-89-4
Record name 4-Desamine-4-hydroxy triamterene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019375894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Desamine-4-hydroxy triamterene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-DIAMINO-6-PHENYL-4-PTERIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ROE0D6VT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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